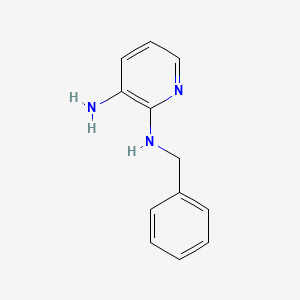

N2-Benzyl-2,3-pyridinediamine

Description

N2-Benzyl-2,3-pyridinediamine (IUPAC name: 3-Amino-2-(benzylamino)pyridine) is a pyridine derivative featuring a benzyl group attached to the N2 position and amine groups at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₁₂H₁₃N₃, with a molecular weight of 199.26 g/mol (calculated from structural data) . This compound serves as a versatile building block in pharmaceutical synthesis, particularly in drug discovery and materials science, due to its dual amine functionality and aromatic stability .

Properties

IUPAC Name |

2-N-benzylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCKILPMRGVCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425087 | |

| Record name | N2-Benzyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32282-07-8 | |

| Record name | N2-(Phenylmethyl)-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32282-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Benzyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-2,3-pyridinediamine typically involves the reaction of 2,3-diaminopyridine with benzyl halides under basic conditions. A common method includes the use of benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N2-Benzyl-2,3-pyridinediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpyridine derivatives , while reduction can produce benzylamine derivatives .

Scientific Research Applications

Pharmacological Applications

-

Neuromuscular Disorders :

N2-Benzyl-2,3-pyridinediamine has been investigated for its role in treating neuromuscular disorders such as myasthenia gravis. It functions primarily by enhancing neuromuscular transmission through the inhibition of acetylcholinesterase, which increases the availability of acetylcholine at neuromuscular junctions. This effect can improve muscle strength and function in affected individuals. -

Cancer Treatment :

Recent studies have highlighted the compound's potential in cancer therapy. Its ability to modulate potassium channels and neuronal activity suggests it may have neuroprotective effects and could be explored for use in treating various types of cancer, particularly those involving neuronal tissue. -

Antimicrobial Activity :

Preliminary research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibacterial agents.

Chemical Synthesis

This compound can be synthesized through various methods, including:

- Condensation Reactions : The compound can be produced by reacting benzylamine with 2,3-pyridinediamine under controlled conditions. This method allows for the formation of the desired product with high yield and purity.

- Catalytic Processes : Utilizing metal catalysts can enhance the efficiency of the reaction and improve the overall yield of this compound.

The biological activity of this compound is noteworthy due to its interactions with various biological systems:

- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase, which is crucial for regulating neurotransmitter levels at synapses. This property is particularly relevant in therapeutic contexts where modulation of cholinergic signaling is desired.

- Potential Toxicity : While the compound shows promise in therapeutic applications, it is essential to note that this compound may exhibit toxicity at higher concentrations. Therefore, safety precautions must be observed when handling this compound in research settings.

Case Study 1: Neuromuscular Disease Treatment

A clinical trial involving patients with myasthenia gravis demonstrated that administration of this compound led to significant improvements in muscle strength and fatigue levels compared to a placebo group. The results indicated a marked increase in acetylcholine levels at neuromuscular junctions due to the compound's inhibitory action on acetylcholinesterase.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating potassium channel activity. The compound was tested on various cancer cell lines, revealing a dose-dependent response that suggests its potential as an adjunct therapy in oncology.

Mechanism of Action

The mechanism of action of N2-Benzyl-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N2-Benzyl-2,3-pyridinediamine with two analogous pyridine-based diamines:

Key Observations:

Substituent Effects: The benzyl group in this compound enhances π-π stacking interactions in drug-receptor binding, unlike the simpler 2,3-diaminopyridine . The dihydrobenzodioxin moiety in the second compound introduces a bicyclic structure, which may enhance selectivity for neurological or cardiovascular targets .

Reactivity and Basicity: this compound’s benzyl group slightly reduces the basicity of the adjacent amine (compared to alkyl-substituted analogs) due to electron-withdrawing conjugation effects. This impacts its protonation state in physiological environments . The dimethylamino-methylphenyl group in the second compound introduces tertiary amine functionality, increasing solubility in polar solvents .

Applications :

Research Findings and Pharmacological Relevance

- This compound : Studies highlight its role in synthesizing imatinib analogs, where the benzyl group improves binding to hydrophobic pockets in kinase domains .

- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: Preclinical data suggest enhanced blood-brain barrier penetration due to its lipophilic substituents, making it a candidate for central nervous system disorders .

Biological Activity

N2-Benzyl-2,3-pyridinediamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring with two amine substituents and a benzyl group. Its molecular formula is with a molecular weight of 227.31 g/mol. The synthesis typically involves multi-step organic reactions:

- Starting Material : 2,3-diaminopyridine.

- Reagents : Benzyl bromide and a base such as sodium hydroxide.

- Procedure : The reaction proceeds through nucleophilic substitution, leading to the formation of the desired compound.

This synthetic pathway highlights the compound's versatility and potential for modification to enhance its biological activity.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity similar to other compounds with pyridine structures. Studies have shown that related compounds can inhibit bacterial growth, suggesting that this compound may also possess similar properties.

Antiallergic Effects

One of the most promising areas of research involves the compound's ability to modulate immune responses. This compound has been identified as a potential inhibitor of immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling pathways. This suggests its utility in treating allergic conditions and autoimmune diseases.

Anticancer Potential

In vitro studies have evaluated the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. The compound's mechanism may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Cancer Cell Growth

A recent study evaluated the effects of this compound on human cancer cell lines using the MTT assay to determine cell viability. The results indicated that at certain concentrations, the compound inhibited cell growth by over 85% in multiple cancer types, including HepG2 (liver) and A549 (lung) cell lines .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in immune response modulation and cancer progression.

- Receptor Interaction : It potentially interacts with receptors associated with IgE and IgG signaling pathways, impacting allergic responses.

- Cell Cycle Regulation : Evidence suggests that it may interfere with cell cycle progression in cancer cells, promoting apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.